molecular formula C7H5ClN2 B1355596 2-Chloro-4-methylpyridine-3-carbonitrile CAS No. 65169-38-2

2-Chloro-4-methylpyridine-3-carbonitrile

Cat. No. B1355596
Key on ui cas rn: 65169-38-2
M. Wt: 152.58 g/mol
InChI Key: BXUFVXSRHLSIMN-UHFFFAOYSA-N
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Patent
US08653277B2

Procedure details

14 g (104 mmol) of 3-cyano-4-methylpyridone was slowly added to a mixture of 6.52 g (31.3 mmol) of phosphorus pentachloride and 30 ml (48 g, 313 mmol) of phosphorus oxychloride, followed by stirring at room temperature for 70 minutes and then under reflux with heating for 2 hours. After the reaction mixture was left to stand to cool, it was poured into ice water (400 ml) so that the surplus reagent was decomposed, followed by extraction with 100 ml of dichloromethane three times. The dichloromethane solution was washed with 100 ml of a saturated sodium chloride solution and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 15.1 g of crude crystals of 2-chloro-3-cyano-4-methylpyridine. 1H-NMR (400 MHz, DMSO-d6): δ (ppm) 2.86 (s, 3H), 7.89 (d, J=5.6 Hz, 1H) 8.86 (d, J=5.6 Hz, 1H)
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=O)[NH:5][CH:6]=[CH:7][C:8]=1[CH3:9])#[N:2].P(Cl)(Cl)(Cl)(Cl)[Cl:12].P(Cl)(Cl)(Cl)=O>>[Cl:12][C:4]1[C:3]([C:1]#[N:2])=[C:8]([CH3:9])[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(#N)C=1C(NC=CC1C)=O
Name
Quantity
6.52 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 70 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
After the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 100 ml of dichloromethane three times
WASH
Type
WASH
Details
The dichloromethane solution was washed with 100 ml of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: CALCULATEDPERCENTYIELD 316.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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